

Application Notes and Protocols for ALC67

Delivery Methods in In Vivo Studies

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Compound of Interest

Compound Name: ALC67

Cat. No.: B605279

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Introduction

The **ALC67** lipid nanoparticle (LNP) system is a clinically validated platform for the in vivo delivery of RNA-based therapeutics. Comprising the ionizable lipid ALC-0315 and the PEGylated lipid ALC-0159, this delivery system has been notably utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine. This document provides detailed application notes and protocols for the formulation and in vivo application of **ALC67** LNPs, enabling researchers to leverage this powerful tool for their own therapeutic and research applications.

The key components of the **ALC67** system are:

- **ALC-0315:** An ionizable cationic lipid that is crucial for encapsulating the negatively charged RNA cargo and facilitating its release into the cytoplasm following endocytosis. At acidic pH within the endosome, ALC-0315 becomes protonated, leading to the disruption of the endosomal membrane and the release of the RNA payload.
- **ALC-0159:** A PEGylated lipid that forms a hydrophilic layer on the surface of the LNP. This "stealth" coating reduces opsonization and clearance by the immune system, thereby increasing the circulation half-life of the nanoparticles.
- **DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine):** A helper phospholipid that contributes to the structural integrity of the LNP.

- Cholesterol: A structural lipid that stabilizes the LNP and modulates membrane fluidity, which can influence endosomal escape.

These components are typically formulated at a specific molar ratio to ensure the formation of stable, monodisperse LNPs with high RNA encapsulation efficiency.

Data Presentation

The following tables summarize quantitative data from in vivo studies utilizing ALC-0315-based LNP formulations for the delivery of luciferase-encoding mRNA in mice. These data highlight the biodistribution and expression levels achievable with this delivery system.

Table 1: In Vivo Luciferase Expression in BALB/c Mice Following Intramuscular Injection of ALC-0315 LNPs

Time Point	Normalized Bioluminescence (Photons/second)
10 minutes	1.00×10^7
6 hours	5.00×10^9
12 hours	2.50×10^9
24 hours	1.00×10^9

Data extracted from a study comparing different LNP formulations. Values are representative for an ALC-0315-based LNP formulation.[\[1\]](#)

Table 2: Biodistribution of Luciferase Expression in Mice 6 Hours After Intravenous Injection of ALC-0315 LNPs

Organ	Luciferase Expression (Photons/second)
Liver	1×10^{10}
Spleen	5×10^8
Lungs	1×10^8
Kidneys	Below limit of detection
Heart	Below limit of detection
Brain	Below limit of detection

Data compiled from studies evaluating organ tropism of LNP formulations.[\[2\]](#)

Experimental Protocols

Protocol 1: Formulation of ALC67 Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the preparation of **ALC67** LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- ALC-0315 (in ethanol)
- ALC-0159 (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- mRNA in 50 mM sodium acetate buffer, pH 4.5
- Absolute ethanol
- Phosphate-buffered saline (PBS), pH 7.4

- Microfluidic mixing device (e.g., NanoAssemblr)
- Syringe pumps
- Dialysis cassette (10 kDa MWCO)
- Sterile filters (0.22 μ m)

Procedure:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of ALC-0315, ALC-0159, DSPC, and cholesterol in absolute ethanol.
- Prepare Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 46.3:1.6:9.4:42.7 (ALC-0315:ALC-0159:DSPC:Cholesterol).[3]
- Prepare Aqueous mRNA Solution: Dissolve the mRNA cargo in 50 mM sodium acetate buffer (pH 4.5) to a final concentration of 0.2 mg/mL.[2]
- Microfluidic Mixing:
 - Load the lipid mixture into one syringe and the aqueous mRNA solution into another syringe.
 - Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.
 - Set the total flow rate to 10-12 mL/min.[2][3]
 - Pump the two solutions through the microfluidic mixing cartridge to initiate LNP formation.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.
- Concentration and Sterilization:
 - If necessary, concentrate the LNP solution using a centrifugal filter device.
 - Sterile-filter the final LNP formulation through a 0.22 μ m filter.

- Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent nucleic acid stain (e.g., RiboGreen), respectively.

Protocol 2: In Vivo Administration of ALC67 LNPs in Mice

This protocol outlines the procedure for administering **ALC67** LNPs to mice via intravenous (tail vein) or intramuscular injection.

Materials:

- **ALC67** LNP formulation
- Sterile PBS, pH 7.4
- Insulin syringes (29-31G)
- Mouse restrainer
- 70% ethanol wipes

Procedure:

A. Intravenous (Tail Vein) Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration. A typical dose for luciferase mRNA is 0.75 mg/kg.[\[2\]](#)
- Animal Restraint: Place the mouse in a restrainer to secure it and expose the tail.
- Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Injection:
 - Wipe the tail with a 70% ethanol wipe.

- Using an insulin syringe, carefully insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the LNP solution (typically 100 μ L volume).
- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

B. Intramuscular Injection:

- Preparation: Dilute the LNP formulation in sterile PBS to the desired final concentration.
- Injection Site: Identify the quadriceps or tibialis anterior muscle of the hind limb.
- Injection:
 - Wipe the injection site with a 70% ethanol wipe.
 - Insert the needle into the muscle belly.
 - Inject the LNP solution (typically 50 μ L volume).
 - Withdraw the needle.

Protocol 3: In Vivo Bioluminescence Imaging

This protocol describes the non-invasive imaging of luciferase expression in mice following administration of luciferase mRNA-LNPs.

Materials:

- D-luciferin potassium salt
- Sterile PBS, pH 7.4
- In Vivo Imaging System (IVIS) or similar device
- Anesthesia system (e.g., isoflurane)

Procedure:

- **Substrate Preparation:** Dissolve D-luciferin in sterile PBS to a concentration of 15 mg/mL.
- **Substrate Administration:** At the desired time point post-LNP injection (e.g., 2, 6, 24 hours), administer the D-luciferin solution to the mice via intraperitoneal (IP) injection at a dose of 150 mg/kg (10 μ L/g body weight).[2]
- **Anesthesia:** Anesthetize the mice using isoflurane.
- **Imaging:**
 - Place the anesthetized mouse in the imaging chamber of the IVIS system.
 - Acquire bioluminescent images, typically with an exposure time of 1-5 minutes, depending on the signal intensity.
- **Data Analysis:** Use the accompanying software to quantify the bioluminescent signal (in photons/second) from regions of interest (ROIs) drawn around specific organs or the whole body.

Protocol 4: Ex Vivo Luciferase Assay in Tissues

This protocol describes the quantification of luciferase activity in homogenized tissues to determine organ-specific expression.

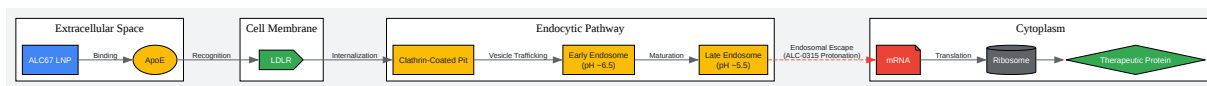
Materials:

- Luciferase assay reagent
- Cell lysis buffer
- Homogenizer
- Microcentrifuge
- Luminometer
- Protein assay kit (e.g., BCA)

Procedure:

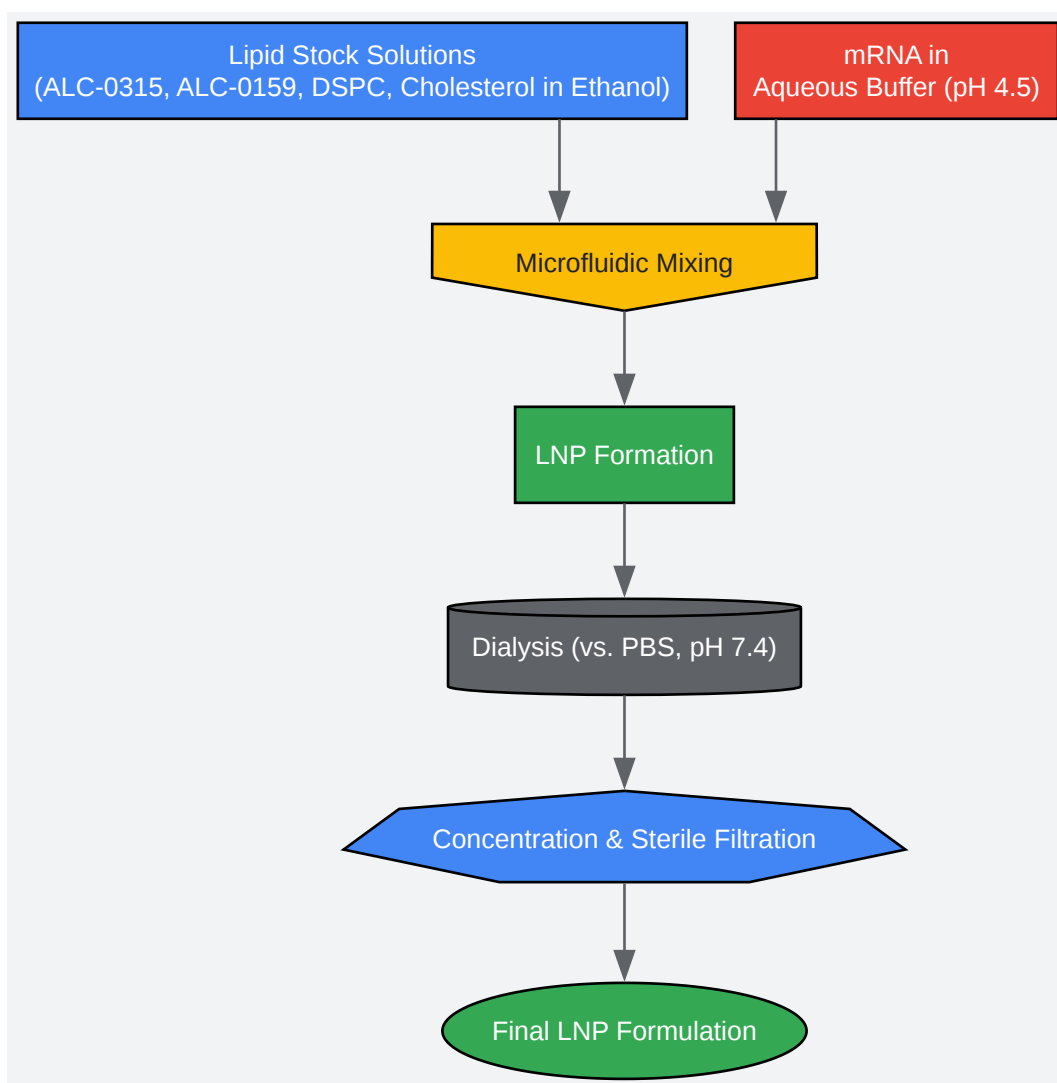
- **Tissue Collection:** At the end of the in vivo study, euthanize the mice and dissect the organs of interest (e.g., liver, spleen, lungs).
- **Tissue Homogenization:**
 - Weigh each tissue sample.
 - Add an appropriate volume of ice-cold cell lysis buffer.
 - Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.
- **Lysate Clarification:** Centrifuge the tissue homogenate at 12,000 x g for 10-15 minutes at 4°C to pellet cell debris.
- **Luciferase Assay:**
 - Transfer the supernatant (clarified lysate) to a new tube.
 - Add a small volume of the lysate (e.g., 20 µL) to a luminometer tube or a well of a 96-well plate.
 - Add the luciferase assay reagent according to the manufacturer's instructions.
 - Immediately measure the luminescence using a luminometer.
- **Protein Quantification:** Determine the total protein concentration in each lysate using a standard protein assay.
- **Data Normalization:** Normalize the luciferase activity (Relative Light Units, RLU) to the total protein content (mg) to obtain specific activity (RLU/mg protein).

Mandatory Visualization



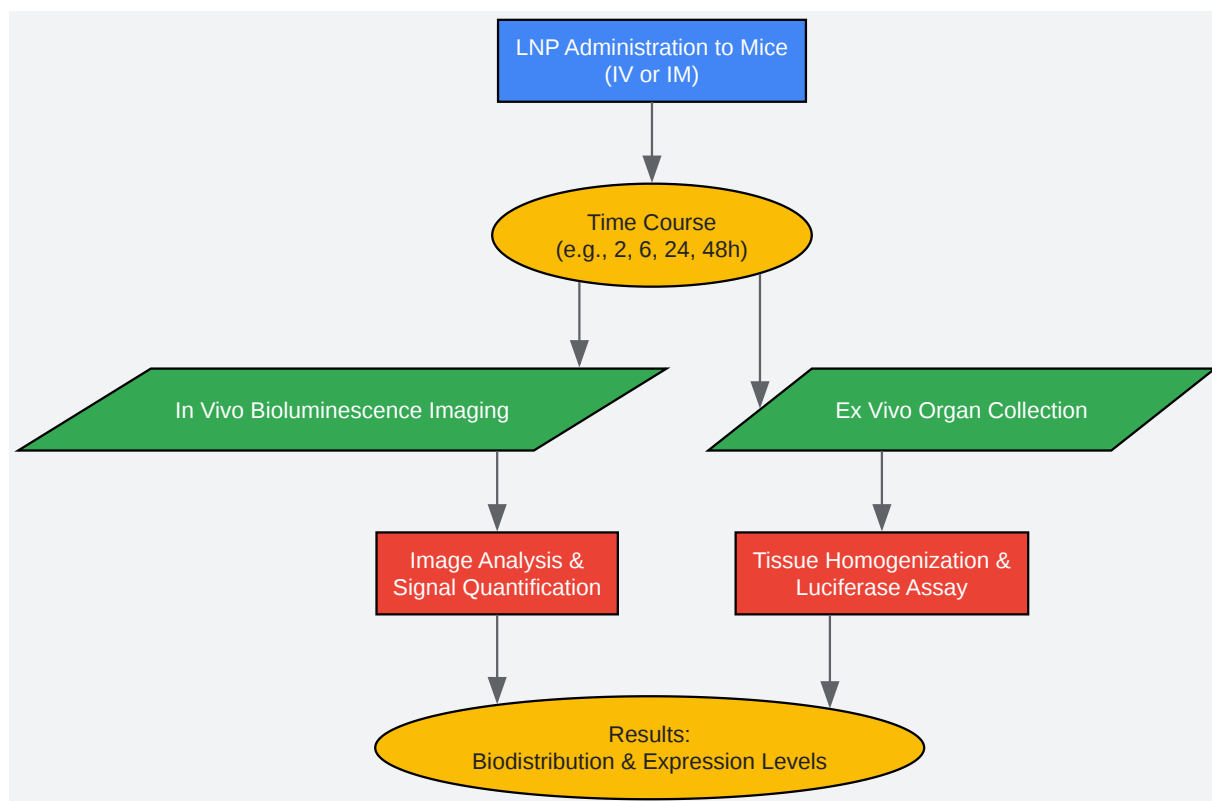
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Caption: LNP cellular uptake and endosomal escape pathway.



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Caption: LNP formulation experimental workflow.



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Caption: In vivo experimental workflow.

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